Bis(cyclopentadienyl)dicarbonyl titanium
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Overview
Description
Preparation Methods
Bis(cyclopentadienyl)dicarbonyl titanium is typically prepared by the reduction of titanocene dichloride with magnesium in tetrahydrofuran (THF) under an atmosphere of carbon monoxide. The reaction can be represented as follows :
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the compound was first synthesized by reducing titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere .
Chemical Reactions Analysis
Bis(cyclopentadienyl)dicarbonyl titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species.
Reduction: It can be reduced to form titanium(II) species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include tetrasulphur tetranitride, which reacts with this compound to form an eight-membered titanium-sulphur-nitrogen heterocycle .
Scientific Research Applications
Bis(cyclopentadienyl)dicarbonyl titanium has several scientific research applications:
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)dicarbonyl titanium involves the transfer of electrons to coordinated substrates, generating radical species. This process is driven by the strength of the titanium-oxygen bond and strain release in the case of epoxides . The compound can also coordinate strongly to phosphate groups, targeting DNA and inducing apoptosis via the FAS receptor pathway .
Comparison with Similar Compounds
Bis(cyclopentadienyl)dicarbonyl titanium is similar to other metallocenes such as:
Titanocene dichloride: Used in similar applications but lacks the carbonyl ligands.
Zirconocene dichloride: Similar structure but contains zirconium instead of titanium.
Hafnocene dichloride: Similar structure but contains hafnium instead of titanium.
Properties
Molecular Formula |
C12H10O2Ti-2 |
---|---|
Molecular Weight |
234.07 g/mol |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
InChI Key |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
Origin of Product |
United States |
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